N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(4-bromophenyl)ethenyl]furan-2-carboxamide
Description
N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(4-bromophenyl)ethenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Properties
IUPAC Name |
N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(4-bromophenyl)ethenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O3/c21-14-9-7-13(8-10-14)12-16(22-19(24)18-6-3-11-25-18)20-23-15-4-1-2-5-17(15)26-20/h1-12H,(H,22,24)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJUHDGDDFUISB-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CC3=CC=C(C=C3)Br)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C(=C\C3=CC=C(C=C3)Br)/NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(4-bromophenyl)ethenyl]furan-2-carboxamide typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with carboxylic acids, aldehydes, or nitriles under acidic or basic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the benzoxazole derivative is coupled with a bromophenyl derivative in the presence of a palladium catalyst.
Formation of the Furan-2-carboxamide: The final step involves the coupling of the ethenyl-benzoxazole intermediate with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(4-bromophenyl)ethenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(4-bromophenyl)ethenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(4-bromophenyl)ethenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with a benzene-fused oxazole ring.
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Benzofuran: An analog without the nitrogen atom.
Uniqueness
N-[(E)-1-(1,3-benzoxazol-2-yl)-2-(4-bromophenyl)ethenyl]furan-2-carboxamide is unique due to its combination of a benzoxazole core with a bromophenyl ethenyl group and a furan-2-carboxamide moiety. This unique structure imparts specific electronic, chemical, and biological properties that distinguish it from other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
